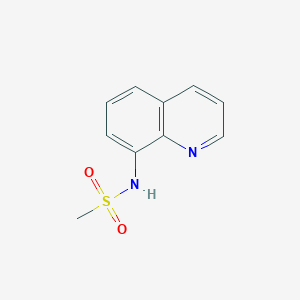

N-(quinolin-8-yl)methanesulfonamide

Vue d'ensemble

Description

N-(QUINOLIN-8-YL)METHANESULFONAMIDE est un composé organique appartenant à la classe des quinoléines et de leurs dérivés. Ces composés contiennent un motif quinoléine, qui est constitué d'un cycle benzénique fusionné à un cycle pyrimidine pour former du benzo[b]azabenzène

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-(QUINOLIN-8-YL)METHANESULFONAMIDE implique généralement la réaction de dérivés de la quinoléine avec du chlorure de méthanesulfonyle en présence d'une base telle que la triéthylamine. La réaction est réalisée dans des conditions anhydres pour éviter l'hydrolyse du chlorure de sulfonyle .

Méthodes de production industrielle

L'approche générale impliquerait le passage à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions réactionnelles et la garantie de la pureté du produit final par recristallisation ou techniques chromatographiques .

Analyse Des Réactions Chimiques

Regioselective Halogenation

N-(quinolin-8-yl)methanesulfonamide undergoes regioselective C5 halogenation using trihaloisocyanuric acids (TXCA) under metal-free conditions .

Reaction Conditions and Outcomes

| Halogen Source | Product | Major Product Yield | Minor Product (Dihalogenation) Yield |

|---|---|---|---|

| TCCA (Cl) | C5-chloro derivative | 72% | 13% (C5,C7-dichloro) |

| TBCA (Br) | C5-bromo derivative | 86% | 7% (C5,C7-dibromo) |

-

Mechanism : Electrophilic aromatic substitution directed by the electron-donating sulfonamide group.

-

Key Observations :

Metal Complexation

The sulfonamide acts as a bidentate ligand, coordinating to metal ions via the sulfonamide nitrogen and quinoline nitrogen atoms .

Functional Group Modifications

Substitutions at the sulfonamide group modulate biological activity and metal-binding properties:

-

Phenyl substitution : Introducing a phenyl group at the sulfonamide improves steric complementarity in enzyme binding pockets (e.g., GLO1 inhibition) .

-

Methyl substitution : A 2-methyl group on the quinoline ring reduces activity due to steric clashes with protein residues (e.g., Gln33 in GLO1) .

Stability and Reactivity Trends

Applications De Recherche Scientifique

N-(QUINOLIN-8-YL)METHANESULFONAMIDE has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Mécanisme D'action

The mechanism of action of N-(QUINOLIN-8-YL)METHANESULFONAMIDE involves its interaction with specific molecular targets. For instance, it inhibits methionine aminopeptidase by binding to the active site of the enzyme, thereby preventing the removal of the N-terminal methionine from nascent proteins . This inhibition can disrupt protein synthesis and lead to various cellular effects.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(QUINOLIN-8-YL)BENZAMIDE

- N-(QUINOLIN-8-YL)ACETAMIDE

- N-(QUINOLIN-8-YL)PROPIONAMIDE

Unicité

N-(QUINOLIN-8-YL)METHANESULFONAMIDE est unique en raison de son groupe sulfonamide, qui confère des propriétés chimiques et biologiques distinctes. Comparé à d'autres dérivés de la quinoléine, il présente des schémas de réactivité différents et des applications thérapeutiques potentielles .

Activité Biologique

N-(quinolin-8-yl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various studies and findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoline derivatives with methanesulfonyl chloride under basic conditions. This method allows for the introduction of the sulfonamide group, which is crucial for its biological activity.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated a series of quinoline-sulfonamide derivatives, including this compound, for their ability to modulate pyruvate kinase muscle isoform 2 (PKM2), a key enzyme in cancer metabolism. The compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and others .

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | 10 |

| MDA-MB-231 (Breast Cancer) | 4.8 | 9 |

| U87-MG (Glioblastoma) | 6.0 | 8 |

| COLO829 (Melanoma) | 5.5 | 11 |

The selectivity index indicates that the compound exhibits higher toxicity towards cancer cells compared to normal cells, suggesting its potential as a targeted therapy.

2.2 Antimicrobial Activity

This compound has also shown promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The mechanism appears to involve disruption of bacterial cell division and inhibition of key metabolic pathways .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 15 µg/mL |

3.1 PKM2 Modulation

The anticancer activity is primarily attributed to the modulation of PKM2, which plays a critical role in aerobic glycolysis in cancer cells. By inhibiting PKM2 activity, this compound effectively reduces pyruvate levels, leading to decreased energy production in cancer cells and promoting apoptosis .

3.2 Antibacterial Mechanism

The antibacterial action is believed to stem from its ability to bind to bacterial proteins involved in cell division processes, disrupting normal cellular functions and leading to cell death . The sulfonamide moiety enhances its binding affinity to these targets.

4. Case Studies

A notable case study involved the application of this compound in treating lung cancer models in vitro and in vivo. The compound was administered to A549 xenograft models, resulting in a significant reduction in tumor size compared to controls, underscoring its potential as an effective therapeutic agent .

Propriétés

IUPAC Name |

N-quinolin-8-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEPUTZVZYUENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146038 | |

| Record name | 8-(Methylsulfonylamino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10374-76-2 | |

| Record name | 8-(Methylsulfonylamino)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Methylsulfonylamino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.